

Atto 465: A Technical Guide to Quantum Yield and Photostability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of the fluorescent dye **Atto 465**. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence in their work. This guide includes key quantitative data, detailed experimental protocols for characterization, and visual representations of the workflows.

Core Properties of Atto 465

Atto 465 is a fluorescent label derived from acriflavin, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] In aqueous solutions, it exhibits a notably large Stokes shift.[3] The dye can be efficiently excited in the wavelength range of 420 to 465 nm.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of **Atto 465**.



Property	Value	Source
Quantum Yield (η)	70%	
75%		-
Fluorescence Lifetime (τ)	5.0 ns	
Molar Extinction Coefficient (ε)	7.5 x 10 ⁴ M ⁻¹ cm ⁻¹	-
Excitation Maximum (λ_exc)	~453 nm	-
Emission Maximum (λ_em)	~506-508 nm	-

Photostability of Atto 465

Atto 465 and its derivatives are characterized by high photostability. A study comparing an **Atto 465** derivative, **Atto 465**-p, with the free **Atto 465** dye and another common nuclear stain, YoPro-1, demonstrated the superior photostability of the **Atto 465** derivative. When subjected to continuous laser irradiation at 486 nm, **Atto 465**-p exhibited slower photobleaching kinetics compared to both **Atto 465** carboxylic acid and YoPro-1.

Experimental Protocols

The following sections detail the methodologies for determining the fluorescence quantum yield and assessing the photostability of **Atto 465**.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

1. Principle:

The quantum yield of the unknown sample (Φ_s) is calculated relative to a standard (Φ_r) using the following equation:

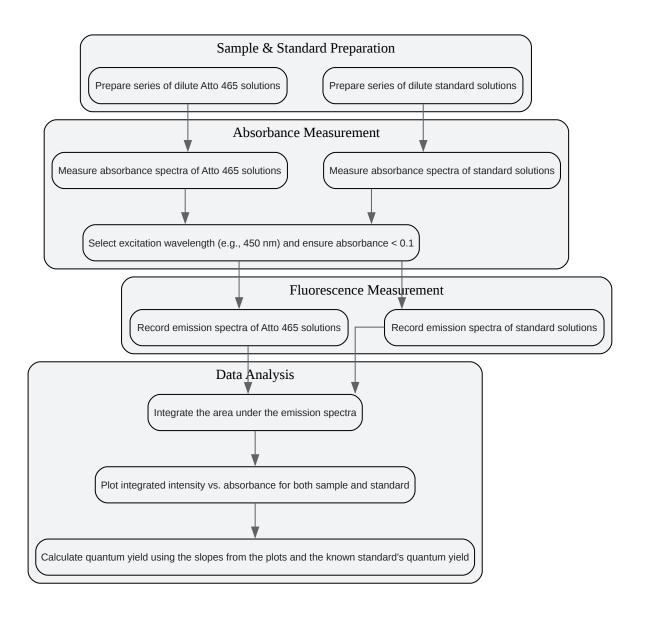
$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$



Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- The subscripts s and r refer to the sample and the reference standard, respectively.
- 2. Materials and Equipment:
- Spectrofluorometer with a monochromatic excitation source and an emission detector.
- UV-Vis spectrophotometer.
- Quartz cuvettes (1 cm path length).
- Atto 465 dye.
- A suitable quantum yield standard. For **Atto 465**, with an excitation maximum around 453 nm and emission around 508 nm, a standard such as Coumarin 153 in ethanol ($\Phi \approx 0.53$) or Fluorescein in 0.1 M NaOH ($\Phi \approx 0.92$) could be considered, though the spectral overlap should be carefully evaluated.
- High-purity solvents (e.g., ethanol, phosphate-buffered saline).
- 3. Experimental Workflow:





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Caption: Workflow for Relative Quantum Yield Determination.

4. Detailed Steps:



- Solution Preparation: Prepare a series of five to six dilute solutions of both **Atto 465** and the chosen quantum yield standard in the same solvent. The concentrations should be adjusted to yield an absorbance in the range of 0.01 to 0.1 at the chosen excitation wavelength.
- Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the selected excitation wavelength (e.g., 450 nm).
- Fluorescence Measurement:
 - Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
 - Record the emission spectra of all sample and standard solutions. Ensure that the
 experimental settings (e.g., excitation and emission slit widths) are kept constant for all
 measurements.
- Data Analysis:
 - Integrate the area under the corrected emission spectrum for each solution.
 - For both the Atto 465 and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
 - Determine the slope of the linear fit for both plots.
 - Calculate the quantum yield of Atto 465 using the equation provided in the principle section, where the ratio of integrated intensities to absorbance (I/A) is represented by the slopes of the plots.

Assessment of Photostability

This protocol describes a method to assess the photostability of **Atto 465** by measuring its photobleaching kinetics under continuous illumination, typically using a confocal microscope.

1. Principle:





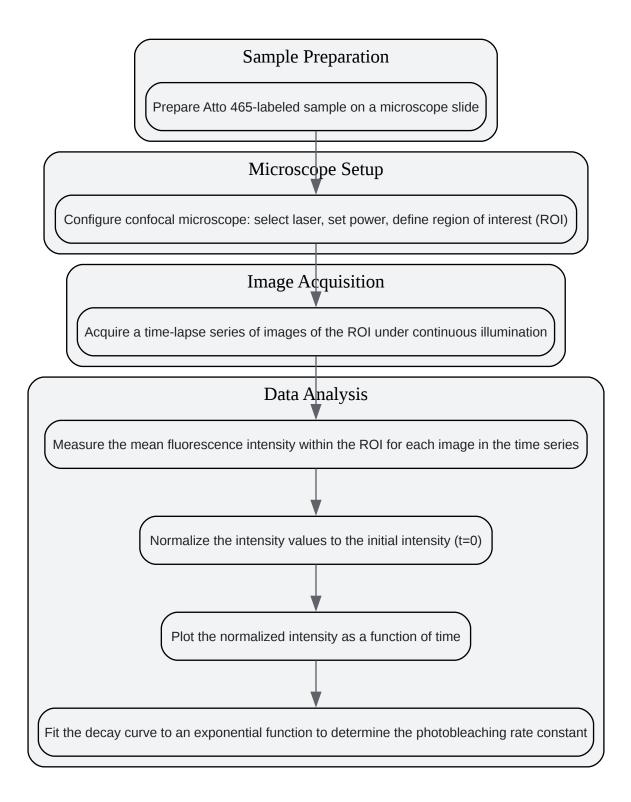


Photobleaching is the irreversible photochemical destruction of a fluorophore. The rate of photobleaching can be quantified by measuring the decrease in fluorescence intensity over time upon continuous excitation.

2. Materials and Equipment:

- Confocal laser scanning microscope equipped with a suitable laser line for exciting Atto 465
 (e.g., 458 nm or 476 nm).
- Objective with appropriate magnification and numerical aperture (e.g., 40x or 60x oil immersion).
- Atto 465-labeled sample (e.g., stained cells, conjugated antibodies on a surface).
- · Microscope slides and coverslips.
- Image analysis software (e.g., ImageJ/Fiji).
- 3. Experimental Workflow:





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Caption: Workflow for Photostability Assessment.

4. Detailed Steps:



- Sample Preparation: Prepare a sample labeled with Atto 465. For example, fix and
 permeabilize cells and stain them with an Atto 465-conjugated antibody or phalloidin. Mount
 the sample on a microscope slide with an appropriate mounting medium.
- Microscope Configuration:
 - Place the sample on the confocal microscope stage and bring it into focus.
 - Select a laser line appropriate for Atto 465 excitation (e.g., 458 nm).
 - Set the laser power to a constant level that provides a good signal-to-noise ratio. It is important to keep the laser power constant throughout the experiment.
 - Define a region of interest (ROI) for photobleaching and analysis.
- Image Acquisition:
 - Acquire a time-lapse series of images of the ROI. The imaging frequency should be high enough to accurately capture the decay in fluorescence (e.g., one image every 5-10 seconds).
 - The laser should be continuously illuminating the sample during the acquisition period.
- Data Analysis:
 - Open the time-lapse image series in an image analysis software like Fiji.
 - Measure the mean fluorescence intensity within the ROI for each time point.
 - Normalize the intensity values by dividing each value by the initial intensity at time zero.
 - Plot the normalized fluorescence intensity as a function of time.
 - Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching half-life or rate constant. This provides a quantitative measure of the photostability.



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References

- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. chem.uci.edu [chem.uci.edu]
- 3. jasco-global.com [jasco-global.com]
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